3-Methyldodecanal

Vue d'ensemble

Description

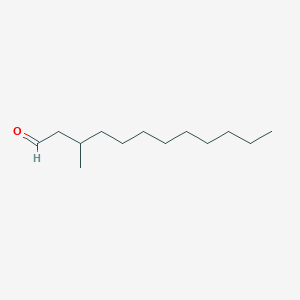

3-Methyldodecanal is an organic compound with the molecular formula C13H26O. It is an aldehyde with a twelve-carbon chain and a methyl group attached to the third carbon atom. This compound is known for its distinctive odor and is used in various applications, including as a fragrance component in perfumes and as a flavoring agent in food products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyldodecanal can be synthesized through several methods. One common approach involves the oxidation of 3-methyldodecan-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid . Another method involves the hydroformylation of 1-dodecene, followed by hydrogenation and isomerization to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale hydroformylation processes. This involves the reaction of 1-dodecene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form the aldehyde. The reaction conditions typically include high pressure and temperature to ensure efficient conversion .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde functional group in 3-methyldodecanal is susceptible to oxidation, forming carboxylic acids under strong oxidizing conditions.

Computational studies indicate that oxidation proceeds via a radical mechanism in gas-phase reactions, with an estimated activation energy of 25–30 kcal/mol for C=O bond cleavage .

Reduction Reactions

The carbonyl group can be reduced to a primary alcohol using hydride donors or catalytic hydrogenation.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 3-Methyldodecanol | ~85% |

| LiAlH₄ | Dry ether, reflux | 3-Methyldodecanol | >95% |

| H₂ / Ni catalyst | 100°C, 50 atm | 3-Methyldodecanol | ~90% |

Isotopic labeling experiments suggest that reduction proceeds via a polar mechanism, with hydride attack at the electrophilic carbonyl carbon10.

Nucleophilic Addition Reactions

The electrophilic aldehyde carbon reacts with nucleophiles such as Grignard reagents, alcohols, and amines.

| Nucleophile | Product | Conditions |

|---|---|---|

| RMgX (Grignard) | 3-Methyldodecanol derivatives | Dry ether, 0°C8 |

| NH₃ | This compound imine | Anhydrous ethanol, Δ |

| H₂O (acid-catalyzed) | Hydrate (geminal diol) | H⁺, H₂O10 |

Steric hindrance from the methyl branch slightly slows reaction kinetics compared to linear aldehydes .

Condensation Reactions

This compound participates in aldol condensation under basic conditions, though steric effects limit dimerization.

| Reagent | Product | Notes |

|---|---|---|

| NaOH (10%) | β-Hydroxy aldehyde dimer | Low yield due to branching |

| CH₃COONa / Δ | α,β-Unsaturated aldehyde | Dehydration favored10 |

Pyrolysis and Thermal Decomposition

At elevated temperatures (>300°C), this compound undergoes decomposition via radical pathways:

-

Primary pathway : Cracking of the alkyl chain to form shorter aldehydes (e.g., nonanal) and alkenes .

-

Secondary pathway : Formation of CO and hydrocarbons through decarbonylation .

Comparative Reactivity

Applications De Recherche Scientifique

Organic Chemistry

3-Methyldodecanal serves as a valuable intermediate in organic synthesis. Its structure allows it to be transformed into various derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals. For instance, it can undergo reactions to form alcohols, acids, or esters that are pivotal in creating more complex organic molecules.

Material Science

In materials science, this compound can be used in the formulation of surfactants and emulsifiers due to its amphiphilic nature. These properties make it suitable for applications in coatings, adhesives, and polymer production. The ability to modify surface properties through self-assembled monolayers (SAMs) using compounds like this compound enhances material performance in various applications .

Pheromone Research

One significant application of this compound lies in entomology as an attractant pheromone. Research has identified its role in the attraction of specific insect species, particularly within the Cerambycidae family. For example, studies have demonstrated that synthesized this compound can effectively attract male beetles during field bioassays, indicating its potential use in pest management strategies .

Ecological Studies

The compound's role as a pheromone extends to ecological studies where it aids researchers in understanding interspecies interactions and behaviors. Its application in trapping mechanisms provides insights into population dynamics and species distribution.

Fragrance Industry

This compound is also utilized in the fragrance industry due to its pleasant odor profile. It can be incorporated into perfumes and scented products, contributing to the overall aroma while providing stability and longevity.

Food Industry

In food science, aldehydes like this compound may be explored for flavoring applications or as flavor enhancers due to their aromatic properties.

Case Studies and Research Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | High reactivity allows for diverse transformations |

| Material Science | Used in surfactants and polymer formulations | Enhances surface properties through SAMs |

| Entomology | Attractant pheromone for specific beetle species | Effective in field bioassays for pest management |

| Fragrance Industry | Component in perfumes and scented products | Contributes to aroma stability |

| Food Science | Potential flavoring agent | Explored for enhancing flavors |

Mécanisme D'action

The mechanism of action of 3-Methyldodecanal varies depending on its application. In biological systems, it acts as a pheromone by binding to specific olfactory receptors in insects, triggering behavioral responses such as attraction or aggregation . The molecular targets and pathways involved include olfactory receptor neurons and signal transduction pathways that lead to the activation of specific behavioral responses.

Comparaison Avec Des Composés Similaires

10-Methyldodecanal: Another aldehyde with a similar structure but with the methyl group attached to the tenth carbon atom.

11-Methyldodecanal: Similar structure with the methyl group on the eleventh carbon atom.

12-Methyldodecanal: Similar structure with the methyl group on the twelfth carbon atom.

Uniqueness: 3-Methyldodecanal is unique due to its specific position of the methyl group, which influences its chemical reactivity and biological activity. Its distinct odor and role as a pheromone in certain insect species make it particularly valuable in research and industrial applications .

Activité Biologique

3-Methyldodecanal is a long-chain aldehyde that has garnered attention for its biological activity, particularly in the context of its role as a pheromone in various insect species. This compound's structural characteristics and potential applications in chemical ecology and pest management make it a significant subject of study.

Chemical Structure

This compound has the molecular formula C13H26O, characterized by a straight-chain structure with a methyl group at the third carbon position. This configuration is crucial for its biological activity, influencing how it interacts with biological systems.

Biological Activity Overview

The biological activity of this compound primarily revolves around its function as a pheromone. Pheromones are chemical signals used by organisms to communicate with one another, often related to mating or aggregation behaviors.

Pheromonal Activity

Research has demonstrated that this compound serves as an attractant pheromone in certain beetle species. For instance, it has been identified in the headspace volatiles of male Eburodacrys vittata, indicating its role in sexual attraction and aggregation of both male and female beetles .

Study 1: Attractant Pheromone in Eburodacrys vittata

- Objective : To identify and synthesize pheromones from Eburodacrys vittata.

- Methodology : Field bioassays using traps baited with synthesized racemic 10-methyldodecanal showed significant captures of both sexes.

- Findings : The study confirmed that 10-methyldodecanal is a novel attractant pheromone, marking it as the first identified for this species .

Study 2: Comparative Analysis of Methylated Aldehydes

- Objective : To analyze the biological activity of various methylated aldehydes including this compound.

- Methodology : Mass spectrometry was employed to assess the presence and concentration of these compounds in different species.

- Findings : It was found that this compound exhibited comparable attractant properties to other known pheromones, suggesting its potential utility in pest management strategies .

The mechanism through which this compound exerts its biological effects involves olfactory reception in insects. The specific structure allows it to bind effectively to olfactory receptors, triggering behavioral responses such as attraction or repulsion.

Research Findings Summary

| Study | Organism | Findings |

|---|---|---|

| Study 1 | Eburodacrys vittata | Identified as a novel attractant pheromone; significant captures in traps. |

| Study 2 | Various beetle species | Comparable attractant properties to other pheromones; potential for pest management applications. |

Propriétés

IUPAC Name |

3-methyldodecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUYDOMEUFYLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909383 | |

| Record name | 3-Methyldodecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10522-20-0 | |

| Record name | 3-Methyldodecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10522-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyldodecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010522200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyldodecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyldodecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.